
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, benzoyl, ethoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines and other substituents under mild conditions . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as metal-catalyzed reactions. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles can be employed . This method is advantageous due to its selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the 2-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit interesting pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds are also heterocyclic and have diverse biological activities.
Uniqueness
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, benzoyl, ethoxy, and cyano groups makes it a versatile compound for various applications.
Properties
CAS No. |
116485-48-4 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14-11(10(8-15)13(16)17-14)12(18)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
InChI Key |
GQEFFXZDLYTYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(N1)N)C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


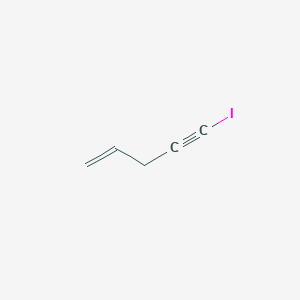
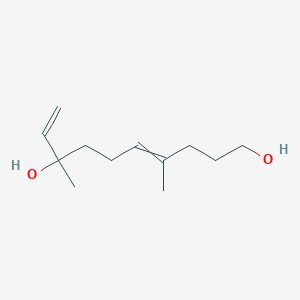
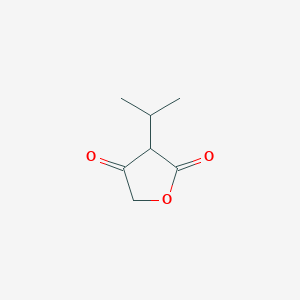
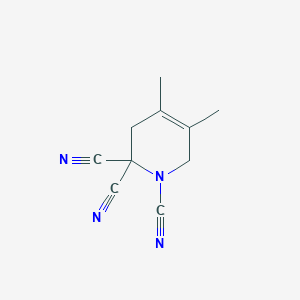
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
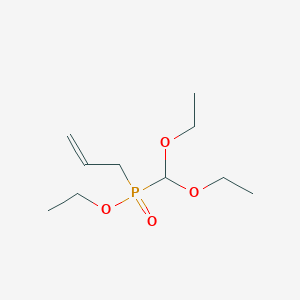
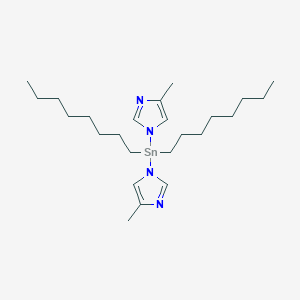
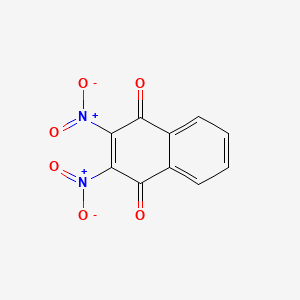
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)

